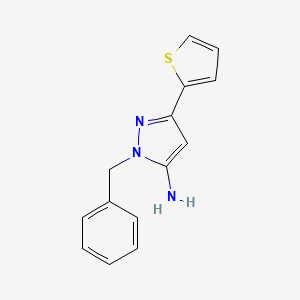

1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

説明

IUPAC Nomenclature and Synonyms

The systematic nomenclature of this compound reflects its complex structural composition through multiple accepted IUPAC designations. The primary IUPAC name is 2-benzyl-5-thiophen-2-ylpyrazol-3-amine, which accurately describes the positional arrangement of substituents on the pyrazole core. An alternative IUPAC nomenclature system designates the compound as 1-benzyl-3-(2-thienyl)-1H-pyrazol-5-ylamine, emphasizing the thiophene ring attachment through the thienyl descriptor. These nomenclatural variations arise from different numbering conventions applied to the pyrazole ring system, though both designations refer to the identical molecular structure.

The compound is catalogued under the Chemical Abstracts Service registry number 222160-56-7, providing a unique identifier for database searches and regulatory documentation. Additional identifiers include the MDL number MFCD11558552 and PubChem CID 33783582, facilitating cross-referencing across chemical databases and literature sources. The Simplified Molecular Input Line Entry System representation is recorded as C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CS3)N, providing a standardized string notation for computational applications.

Molecular Formula and Weight

The molecular composition of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is precisely defined by the molecular formula C₁₄H₁₃N₃S, indicating the presence of fourteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one sulfur atom. The molecular weight is consistently reported as 255.34 grams per mole across multiple authoritative sources, confirming the accuracy of this fundamental physical property.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₃S | |

| Molecular Weight | 255.34 g/mol | |

| CAS Registry Number | 222160-56-7 | |

| PubChem CID | 33783582 | |

| MDL Number | MFCD11558552 |

The elemental composition analysis reveals a carbon content of approximately 65.9%, hydrogen content of 5.1%, nitrogen content of 16.5%, and sulfur content of 12.5%. This composition reflects the predominance of carbon atoms contributed by the aromatic ring systems, while the significant nitrogen content emphasizes the heterocyclic nature of the compound. The inclusion of sulfur through the thiophene moiety distinguishes this compound from purely nitrogen-containing pyrazole derivatives.

Topological and Stereochemical Features

The topological polar surface area represents a critical molecular descriptor for understanding the compound's potential biological properties and membrane permeability characteristics. Topological polar surface area calculations consider the surface contributions of polar atoms, primarily oxygen and nitrogen, along with their attached hydrogen atoms, providing insights into drug transport properties and bioavailability. For heterocyclic compounds containing nitrogen atoms, the topological polar surface area significantly influences cellular permeation and blood-brain barrier crossing potential.

The molecular structure of this compound features a central pyrazole ring system serving as the structural backbone, with substitution occurring at specific positions that define the compound's chemical identity. The benzyl group attachment occurs through a methylene linker at the nitrogen-1 position of the pyrazole ring, providing conformational flexibility and influencing the overall molecular geometry. The thiophene ring system is directly attached at the carbon-3 position of the pyrazole core, creating an extended aromatic system that contributes to the compound's electronic properties.

The amino group positioned at carbon-5 of the pyrazole ring introduces hydrogen bonding capabilities and potential sites for further chemical modification. This functional group arrangement creates multiple opportunities for intermolecular interactions, particularly through hydrogen bonding networks that may influence biological activity and molecular recognition processes. The presence of three nitrogen atoms within the molecular framework provides multiple sites for protonation under physiological conditions, potentially affecting the compound's pharmacokinetic properties.

Stereochemical considerations reveal that the compound lacks defined chiral centers, resulting in a single constitutional isomer without optical activity. However, the presence of multiple aromatic ring systems introduces conformational flexibility, particularly around the benzyl substituent, which can adopt various rotational conformations. The thiophene ring orientation relative to the pyrazole plane may also exhibit conformational preferences influenced by electronic interactions and steric factors.

Comparative Analysis with Related Pyrazole Derivatives

Comparative structural analysis with related pyrazole derivatives provides valuable insights into structure-activity relationships and molecular design principles. The closely related compound 1-benzyl-1H-pyrazol-5-amine, with molecular formula C₁₀H₁₁N₃ and molecular weight 173.22 grams per mole, represents a simplified analog lacking the thiophene substituent. This structural comparison demonstrates the impact of the thiophene ring addition, which increases the molecular weight by approximately 82 daltons and introduces sulfur heteroatom functionality.

Another relevant comparative compound is 1-benzyl-3-phenyl-1H-pyrazol-5-amine, characterized by molecular formula C₁₆H₁₅N₃ and molecular weight 249.31 grams per mole. This analog features a phenyl ring at the carbon-3 position instead of the thiophene moiety, providing direct comparison of aromatic ring system effects. The phenyl-substituted derivative exhibits a slightly lower molecular weight compared to the thiophene analog, reflecting the absence of the sulfur atom while maintaining similar aromatic character.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₄H₁₃N₃S | 255.34 | Contains thiophene ring |

| 1-benzyl-1H-pyrazol-5-amine | C₁₀H₁₁N₃ | 173.22 | Lacks aromatic substituent at position 3 |

| 1-benzyl-3-phenyl-1H-pyrazol-5-amine | C₁₆H₁₅N₃ | 249.31 | Contains phenyl instead of thiophene |

| 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C₁₁H₁₅N₃S | 221.32 | Contains tert-butyl instead of benzyl |

The tert-butyl analog 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, with molecular formula C₁₁H₁₅N₃S and molecular weight 221.32 grams per mole, provides insight into the effects of substituent modification at the nitrogen-1 position. The replacement of the benzyl group with a tert-butyl moiety results in reduced molecular weight and altered lipophilicity characteristics, while maintaining the thiophene substitution pattern.

These structural comparisons highlight the modular nature of pyrazole derivatives and demonstrate how systematic substituent modifications can fine-tune molecular properties. The presence of the thiophene ring in the target compound introduces sulfur heteroatom functionality that may enhance binding interactions with biological targets compared to purely carbon-nitrogen heterocycles. The benzyl substituent provides aromatic character and conformational flexibility that distinguishes this compound from aliphatic analogs such as the tert-butyl derivative.

特性

IUPAC Name |

2-benzyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c15-14-9-12(13-7-4-8-18-13)16-17(14)10-11-5-2-1-3-6-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDBLZMCPFDNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of N-substituted pyrazoles such as 1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically proceeds via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The key steps include:

- Formation of the pyrazole ring by cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones.

- Introduction of the N-benzyl substituent either by using N-benzyl hydrazine or by post-pyrazole N-alkylation.

- Installation of the thiophen-2-yl group at the C-3 position through the choice of appropriate diketone or via cross-coupling reactions.

Preparation via Direct Condensation Using N-Benzylhydrazine and Thiophen-2-yl-Substituted Diketone

A direct and efficient approach involves reacting N-benzylhydrazine with a suitable thiophen-2-yl-substituted 1,3-diketone or ketoester:

- Step 1: Synthesize or procure a 1,3-diketone bearing a thiophen-2-yl substituent at one carbonyl position.

- Step 2: Condense this diketone with N-benzylhydrazine under reflux conditions in a polar solvent such as ethanol or DMF.

- Step 3: The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone carbonyls, followed by cyclization to form the pyrazole ring.

- Step 4: The amino group at C-5 is generally introduced by using hydrazine derivatives that retain an amino substituent or via subsequent functional group transformations.

This method leverages the inherent reactivity of hydrazines and diketones and allows for regioselective formation of the pyrazole ring with the desired substitution pattern.

Alternative Method: N-Alkylation of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine

Another approach involves:

- Step 1: Synthesis of 3-(thiophen-2-yl)-1H-pyrazol-5-amine via condensation of hydrazine with thiophen-2-yl-substituted diketones.

- Step 2: N-alkylation of the pyrazole nitrogen (N-1) with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., using potassium carbonate or sodium hydride in DMF).

- Step 3: Purification by column chromatography yields the target compound.

Representative Experimental Procedure (Adapted from Literature)

| Reagents & Conditions | Details |

|---|---|

| Starting materials | N-benzylhydrazine, 1-(thiophen-2-yl)pentane-1,3-dione (or equivalent diketone) |

| Solvent | Dimethylformamide (DMF) or ethanol |

| Temperature | 80–85 °C |

| Reaction time | 1.5–3 hours |

| Workup | Quenching with aqueous NaOH, extraction with dichloromethane, drying over MgSO4, evaporation |

| Purification | Silica gel column chromatography using hexane-ethyl acetate mixtures |

| Yield | Moderate to good (35–50%) depending on substrate and conditions |

This procedure is based on protocols for N-substituted pyrazole synthesis involving O-(4-nitrobenzoyl)hydroxylamine as an intermediate reagent, which facilitates the formation of the pyrazole ring from primary amines and diketones.

Analytical Data Supporting Preparation

Typical characterization includes:

- [^1H NMR](pplx://action/followup): Signals corresponding to the benzyl methylene protons (~δ 5.0–5.5 ppm), aromatic protons of benzyl and thiophene rings (~δ 6.5–8.0 ppm), and amino protons (~δ 4.5–6.0 ppm).

- [^13C NMR](pplx://action/followup): Peaks for aromatic carbons, pyrazole carbons, and benzyl methylene carbon.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

- IR Spectroscopy: Characteristic NH2 stretching (~3300–3500 cm⁻¹), aromatic C-H stretching, and pyrazole ring vibrations.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct condensation with N-benzylhydrazine | N-benzylhydrazine, thiophenyl diketone | DMF or EtOH, 80–85 °C, 1.5–3 h | 35–50 | One-pot synthesis, regioselective | Requires preparation of diketone |

| N-alkylation of pyrazol-5-amine | 3-(Thiophen-2-yl)-1H-pyrazol-5-amine, benzyl bromide | DMF, base, room temp to reflux | 40–60 | Modular, flexible substitution | Two-step process, possible side reactions |

Research Findings and Notes

- The use of O-(4-nitrobenzoyl)hydroxylamine as a reagent has been reported to improve yields and simplify purification in pyrazole synthesis from primary amines and diketones.

- Reaction temperature and solvent choice critically affect the cyclization efficiency and product purity.

- The thiophen-2-yl substituent can be sensitive to harsh conditions; thus, mild reaction conditions are preferred.

- N-alkylation reactions require careful control of stoichiometry and base strength to avoid over-alkylation or decomposition.

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group at position 5 undergoes alkylation and acylation under standard conditions:

Key findings:

-

Alkylation preserves the pyrazole-thiophene conjugation while modifying steric and electronic properties .

-

Tosylation enhances stability for further functionalization .

Cyclization and Heteroannulation

The pyrazole ring participates in cycloaddition and annulation reactions:

Notable observations:

-

Cycloadditions favor 1-pyrazoline intermediates that rearrange to 2-pyrazolines .

-

Spiro products form via intramolecular hydrogen bonding (N–H⋯N, S(6) motif) .

Substitution Reactions

Electrophilic substitution occurs at the thiophene and pyrazole rings:

| Site | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene C-5 | I₂, TsOH, NaNO₂ | 5-Iodo-1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | 30% | |

| Pyrazole C-4 | 4-Fluorobenzaldehyde, NaOEt | 4-(4-Fluorostyryl)-pyrazole derivative | 45% |

Mechanistic insights:

Coupling and Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Acid-Base and Coordination Chemistry

The amine group participates in proton transfer and metal coordination:

| Interaction | Conditions | Observation | Source |

|---|---|---|---|

| Protonation | HCl, ethanol | Formation of water-soluble ammonium chloride | |

| Coordination with Cu(II) | CuCl₂, methanol | Octahedral complexes with N,S-donor ligands |

Structural analysis (X-ray crystallography):

Biological Activity Correlation

While not a reaction, structure-activity relationships (SARs) highlight:

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have indicated that pyrazole derivatives, including 1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures can target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties:

This compound has also shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives can exhibit activity against a range of bacterial strains and fungi, suggesting potential use in developing new antibiotics or antifungal agents. A case study highlighted the effectiveness of such compounds in inhibiting the growth of resistant strains of bacteria .

Materials Science Applications

Organic Electronics:

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for enhancing device performance .

Sensor Development:

The compound's sensitivity to changes in environmental conditions makes it a candidate for sensor technology. Research has shown that modifications to the pyrazole structure can lead to enhanced selectivity and sensitivity for detecting specific gases or biomolecules .

Agricultural Chemistry Applications

Fungicidal Activity:

Studies have reported the fungicidal properties of pyrazole derivatives, including this compound. The compound has been tested against various fungal pathogens affecting crops, demonstrating effective inhibition of fungal growth. This positions it as a potential candidate for developing new agricultural fungicides .

Herbicidal Activity:

In addition to its antifungal properties, this compound has been investigated for herbicidal applications. Research indicates that certain pyrazole derivatives can effectively control weed growth without harming crop plants, making them valuable in sustainable agriculture practices .

Case Studies

作用機序

1-Benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 3-(benzo[b]thiophen-2-yl)-2-propyn-1-ol and 3-benzyl-1-(2-oxo-2-thiophen-2-yl-ethyl)-3H-benzoimidazol-1-ium bromide. its unique combination of functional groups and structural features sets it apart, making it a valuable compound for various applications.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s activity is influenced by substituents at the 1- and 3-positions of the pyrazole core. Below is a comparison with key analogues:

Thrombin Inhibition ()

Pyrazole derivatives with bulky 3-position substituents (e.g., thiophen-2-yl) exhibit enhanced thrombin inhibitory activity due to improved binding to the enzyme’s hydrophobic pockets. The benzyl group in the target compound may further stabilize interactions compared to phenyl or unsubstituted analogues .

β-Lactamase Inhibition ()

The thiophene moiety in the target compound may offer similar advantages .

Cytotoxic Activity ()

Spirooxindoles derived from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine demonstrate cytotoxicity against cancer cell lines. The benzyl-substituted analogue could exhibit enhanced activity due to increased membrane permeability .

Spectroscopic and Computational Studies

- DFT Calculations : Studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents significantly alter NMR chemical shifts. The benzyl group in the target compound likely induces distinct electronic environments compared to phenyl or methyl groups .

- Crystallography : SHELX software has been used to refine structures of similar compounds, confirming the planar geometry of the pyrazole-thiophene system .

Key Research Findings and Trends

Substituent Effects : Bulkier groups at the 1-position (e.g., benzyl) enhance lipophilicity and target binding, while thiophene at the 3-position contributes to π-π stacking interactions .

Synthetic Flexibility : Microwave-assisted methods improve yields for complex analogues like the target compound compared to traditional reflux approaches .

Unmet Potential: Limited data exist on the benzyl-substituted variant’s specific bioactivity, highlighting a need for targeted enzyme inhibition assays.

生物活性

1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological effects based on diverse research findings.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃N₃S |

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | 2-benzyl-5-thiophen-2-ylpyrazol-3-amine |

| PubChem CID | 33783582 |

| Appearance | Powder |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.

- Mechanism of Action : The compound exhibits antimicrobial activity likely due to its ability to inhibit bacterial growth through interference with cellular processes.

- Case Studies : In a comparative study, compounds similar to this compound demonstrated significant effectiveness against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL, showing efficacy comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, revealing promising results.

- In vitro Studies : In laboratory settings, the compound has shown the ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

- Research Findings : A study reported that derivatives of pyrazole exhibited IC50 values for anti-inflammatory activity ranging from 60 µg/mL to 70 µg/mL, indicating moderate potency when compared to established anti-inflammatory drugs like diclofenac .

Other Biological Activities

The biological activity of this compound extends beyond antimicrobial and anti-inflammatory effects.

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that this compound may possess selective toxicity towards certain cancer cell lines, suggesting potential applications in oncology.

- Cardiovascular Effects : Some derivatives have been noted for their cardiovascular benefits, including vasodilatory effects and modulation of blood pressure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions impact yield?

- Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors like benzylamines and thiophene derivatives. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reactivity.

- Catalysts : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Table : Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Benzyl chloride, K₂CO₃, DMF, 80°C | Benzylation of pyrazole core |

| 2 | Thiophene-2-carboxaldehyde, NH₄OAc, ethanol, reflux | Cyclocondensation |

| 3 | NaBH₄, methanol, 0°C | Reduction of intermediate |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

- Answer :

- NMR : <sup>1</sup>H NMR identifies protons on the benzyl (δ 4.8–5.2 ppm) and thiophene (δ 6.8–7.5 ppm) groups. <sup>13</sup>C NMR confirms aromaticity and amine functionality .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]<sup>+</sup> matches theoretical molecular weight (C₁₄H₁₃N₃S: 263.08 g/mol).

- IR : N-H stretch (~3400 cm⁻¹) and C-S (thiophene) at ~680 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer : Based on structurally similar compounds:

- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory sensitization .

- PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods for weighing and reactions.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure?

- Answer : SC-XRD with SHELX software refines crystal packing and bond lengths/angles. For example:

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) ensures accuracy.

- Refinement : SHELXL optimizes parameters like thermal displacement and hydrogen bonding .

- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) confirms reliability .

Q. How can contradictory biological activity data across assays be systematically analyzed?

- Answer :

- Assay Variability : Compare IC₅₀ values in enzyme vs. cell-based assays. Adjust for membrane permeability and metabolite interference .

- Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on benzyl) to enhance target binding.

- Table : Example Bioactivity Data

| Assay Type | Target | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Enzymatic | Kinase X | 0.5 ± 0.1 | High selectivity |

| Cellular | Cancer line Y | 5.2 ± 1.3 | Reduced uptake |

Q. What computational strategies predict the compound’s interactions with biological targets?

- Answer :

- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets. Focus on hydrogen bonds with thiophene sulfur and pyrazole amine .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes.

- QSAR : Correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85) .

Data Contradiction Analysis

- Case Study : Discrepant NMR shifts in synthetic batches may arise from tautomerism (pyrazole ring) or solvent polarity. Use deuterated DMSO for consistent H-bonding environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。